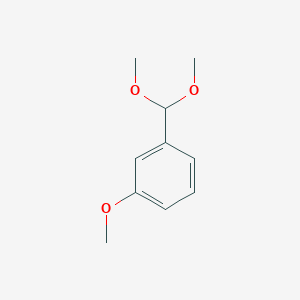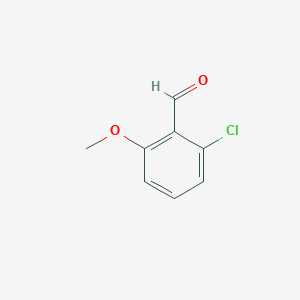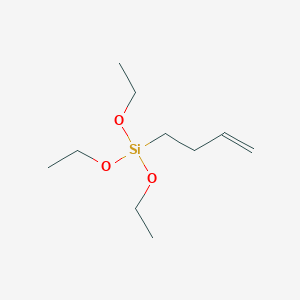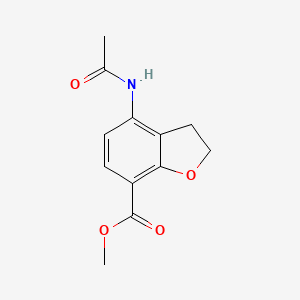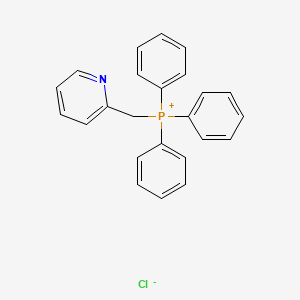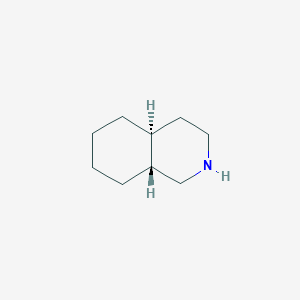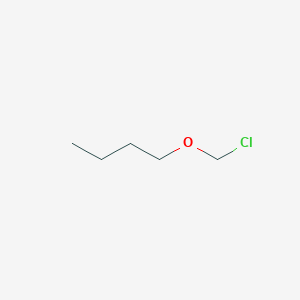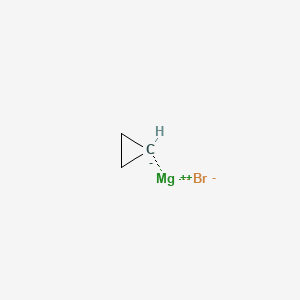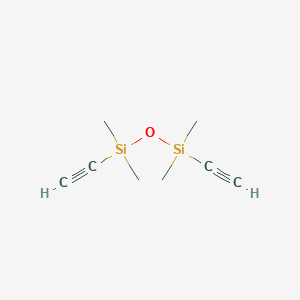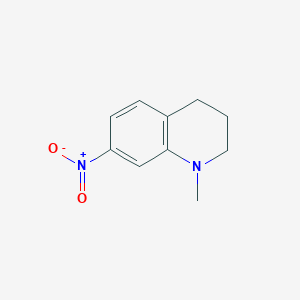
1-メチル-7-ニトロ-1,2,3,4-テトラヒドロキノリン
概要
説明
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a chemical compound with the molecular formula C10H12N2O2 . It is a derivative of tetrahydroquinoline, a class of compounds that have been of interest in medicinal chemistry .
Molecular Structure Analysis
The molecular structure of 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline ring with a methyl group attached at the 1-position and a nitro group attached at the 7-position . The InChI key for this compound is UIQYGCGBKBKFJY-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline is a solid compound . Its molecular weight is 192.21 . The predicted boiling point is 339.8±35.0 °C, and the predicted density is 1±0.06 g/cm3 .科学的研究の応用
薬理学的調査
1-メチル-7-ニトロ-1,2,3,4-テトラヒドロキノリンは、幅広い生物学的活性を示す化合物と構造的に類似しているため、薬理学的調査において可能性を示しています . 特に神経保護特性で注目されており、神経変性疾患の研究において注目すべき化合物となっています .
材料科学
材料科学では、この化合物は光ディスク用の金属キレートアゾとして使用されています . その独特の特性により、特定の光学特性を持つ新材料の開発に適しています。
分析化学
この化合物は、分析化学における標準物質または試薬として役立ちます。 その明確な構造と特性により、分析機器のメソッド開発と校正に使用できます .
環境への応用
1-メチル-7-ニトロ-1,2,3,4-テトラヒドロキノリンの具体的な環境への応用は広く文書化されていませんが、関連する化合物は環境修復における役割や汚染レベルの指標として調査されています .
医学研究
医学研究では、この化合物の誘導体は、さまざまな病原体や障害、特に神経変性疾患の分野において治療の可能性について調査されています .
工業用途
この化合物は、他の化学物質の合成における前駆体として、および光ディスクなどの材料の製造における成分として使用されることで知られています .
化学合成
1-メチル-7-ニトロ-1,2,3,4-テトラヒドロキノリンは、さまざまな複雑な分子の作成のためのビルディングブロックとして使用される化学合成の分野においても重要です .
医薬品開発
薬理学的な関連性から、この化合物は医薬品開発の初期段階、特に生物学的活性をスクリーニングする新しい化合物が発見される発見段階で使用されています .
Safety and Hazards
特性
IUPAC Name |
1-methyl-7-nitro-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O2/c1-11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIQYGCGBKBKFJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10467221 | |
| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
39275-18-8 | |
| Record name | 1-Methyl-7-nitro-1,2,3,4-tetrahydroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10467221 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


